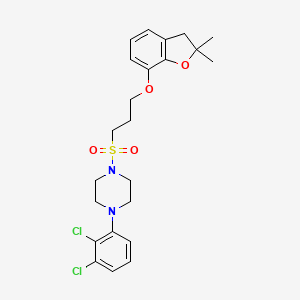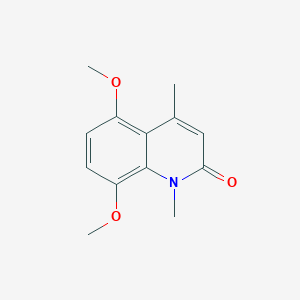![molecular formula C16H13ClN4O2S B2676423 N-(3-chlorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide CAS No. 478062-86-1](/img/structure/B2676423.png)
N-(3-chlorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C16H13ClN4O2S and its molecular weight is 360.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Smart Window Applications
A study by Soğancı et al. (2016) investigated the application of a new type of thienylpyrrole derivative in smart windows. The study highlighted the synthesis of a derivative named N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)-4-(vinyloxy)benzamide (TPVB), prepared through the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-(vinyloxy)benzohydrazide. The incorporation of hydrazine in the synthesis process significantly enhanced the optical properties of the related polymer, demonstrating potential for use in smart window applications due to its durability, long-term stability, and superior optical properties (Soğancı et al., 2016).
Antimicrobial Applications
A study on thieno[3,2-d]pyrimidines as new scaffolds for antimicrobial activities by Hafez et al. (2016) explored the synthesis of novel spiro compounds with biologically active sulfonamide and other derivatives. These compounds exhibited potent antimicrobial activity against both Gram-negative and Gram-positive bacteria, with some showing higher antifungal activity compared to standard treatments. This research underscores the potential of thienylpyrrole derivatives in developing new antimicrobial agents (Hafez et al., 2016).
Heterocyclic Chemistry
Research on the synthesis of thienoquinolines and other heterocyclic compounds, such as the work by Awad et al. (1991), contributes to the understanding of complex chemical processes and the development of novel compounds with potential applications in pharmaceuticals and materials science. These studies involve the reaction of various precursors with hydrazine and other agents to create new heterocyclic structures with interesting properties (Awad et al., 1991).
Synthesis and Biological Activity
Khalifa et al. (2015) conducted research on the synthesis of novel heterocyclic aryl monoazo organic compounds containing selenium for dyeing polyester fibers. This study not only provided insights into the synthesis of complex organic compounds but also explored their potential applications in textiles, demonstrating antimicrobial and antitumor activities. Such research indicates the versatility of heterocyclic compounds in various application fields (Khalifa et al., 2015).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c17-11-4-3-5-12(10-11)18-16(23)20-19-15(22)14-13(6-9-24-14)21-7-1-2-8-21/h1-10H,(H,19,22)(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQLSEUUZKAAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
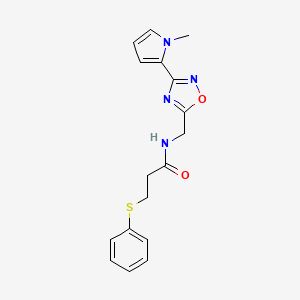
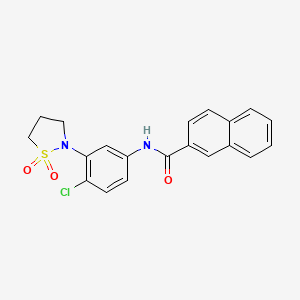
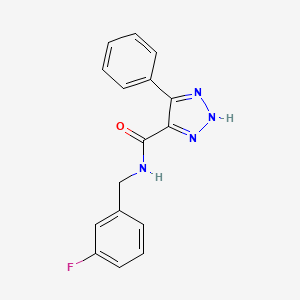
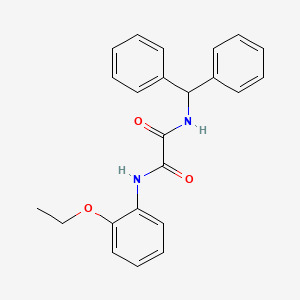
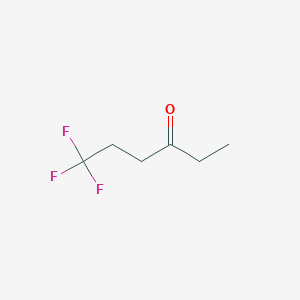

![2-Chloro-1-[3-(1-propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2676352.png)
![Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate](/img/structure/B2676353.png)
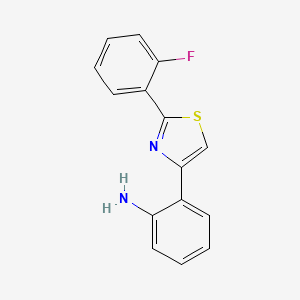

![(E)-3-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2676357.png)
